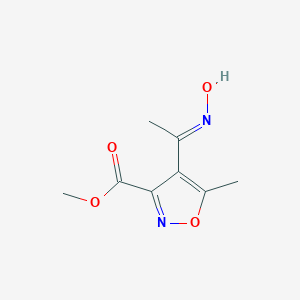

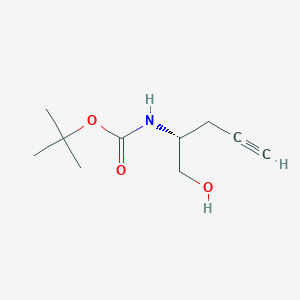

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Hidroformilación de propeno: Este método implica la reacción de propeno con monóxido de carbono e hidrógeno para producir una mezcla de isobutyraldehído y butyraldehído.

Hidrogenación de isobutyraldehído: El isobutyraldehído resultante del proceso de hidroformilación se hidrogena entonces para producir isobutanol.

Carbonilación de Reppe: Este método también produce isobutanol y butanol a partir de propeno, monóxido de carbono y agua bajo presión en presencia de un catalizador.

Métodos de producción industrial:

Procesos microbianos fermentativos: El isobutanol se puede producir a partir de biomasa mediante fermentación microbiana.

Recuperación de aceite de isobutilo: El isobutanol también se puede recuperar del aceite de isobutilo, un subproducto de la producción de metanol.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El isobutanol se puede oxidar a isobutyraldehído y posteriormente a ácido isobutírico.

Esterificación: El isobutanol reacciona con ácidos carboxílicos para formar ésteres, como el acetato de isobutilo.

Deshidratación: El isobutanol puede sufrir deshidratación para formar isobuteno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Esterificación: Los ácidos carboxílicos y los catalizadores ácidos como el ácido sulfúrico (H₂SO₄) se utilizan comúnmente.

Deshidratación: Los catalizadores ácidos como el ácido sulfúrico (H₂SO₄) se utilizan para reacciones de deshidratación.

Principales productos:

Isobutiraldehído y ácido isobutírico: Productos de oxidación.

Acetato de isobutilo: Producto de esterificación.

Isobuteno: Producto de deshidratación.

Aplicaciones Científicas De Investigación

El isobutanol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como solvente y como intermedio en la síntesis de diversos productos químicos.

Biología: Se utiliza en el estudio de procesos de fermentación microbiana e ingeniería metabólica.

Medicina: Se investiga su posible uso en sistemas de administración de fármacos.

Industria: Se utiliza como biocombustible y como aditivo en la gasolina para mejorar las propiedades de combustión.

Mecanismo De Acción

El isobutanol ejerce sus efectos principalmente a través de sus interacciones con las membranas celulares y las vías metabólicas. En la fermentación microbiana, el isobutanol se produce a través de la vía de Ehrlich, que implica la degradación de la valina . Las enzimas clave que participan en esta vía incluyen la acetolactato sintasa, la acetohidroxiácido reductasa isomerasa y la dihidroxi-ácido deshidratasa . Estas enzimas catalizan la conversión de piruvato a isobutanol a través de una serie de pasos intermedios .

Comparación Con Compuestos Similares

El isobutanol es uno de los cuatro isómeros del butanol, siendo los otros el 1-butanol, el 2-butanol y el tert-butanol . En comparación con estos isómeros, el isobutanol tiene varias propiedades únicas:

Mayor valor calorífico: El isobutanol tiene un mayor valor calorífico en comparación con el etanol, lo que lo convierte en un combustible más eficiente.

Menor higroscopicidad: El isobutanol es menos higroscópico que el etanol, lo que reduce el riesgo de corrosión en los sistemas de combustible.

Compatibilidad con la infraestructura existente: El isobutanol se puede transportar a través de las tuberías de combustible existentes sin modificaciones significativas.

Compuestos similares:

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxybut-3-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPILXPLMVYREQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate in natural product synthesis?

A1: this compound serves as a crucial building block in the multi-step synthesis of Jaspine B [, ]. Jaspine B, a natural product isolated from various sponges, exhibits cytotoxic activity against several human carcinoma cell lines [, ]. Therefore, efficient synthesis of this compound is important for accessing this potentially valuable natural product for further research.

Q2: Can you describe the different synthetic routes explored for producing this compound?

A2: Two distinct synthetic approaches have been explored, both starting from L-Serine:

- Route 1: This seven-step synthesis [] involves esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection, resulting in an overall yield of 41%.

- Route 2: This alternative seven-step route [] utilizes esterification, Bn protection, Boc protection, TBS protection, reduction, and Corey-Fuchs reaction, achieving an overall yield of 30%.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)

![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)

![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)